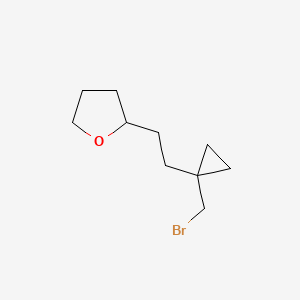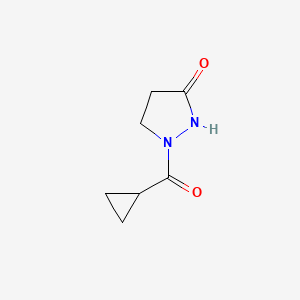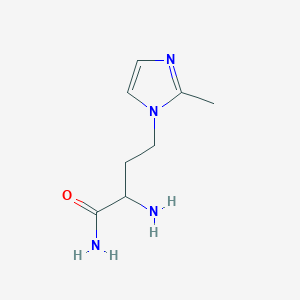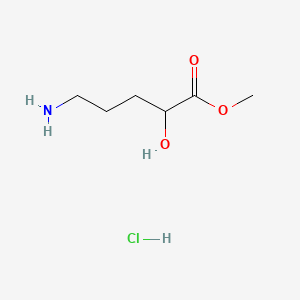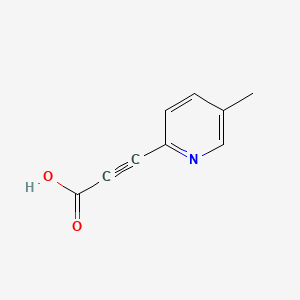
3-(5-Methylpyridin-2-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylpyridin-2-yl)propiolic acid is an organic compound with a unique structure that combines a pyridine ring with a propiolic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-2-yl)propiolic acid typically involves the coupling of a pyridine derivative with a propiolic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the Ugi four-component reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid derivative to form the desired product
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methylpyridin-2-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
3-(5-Methylpyridin-2-yl)propiolic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5-Methylpyridin-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: This compound is structurally similar but contains a bromomethyl group instead of a propiolic acid moiety.
2-Fluoro-4-methylpyridine: Another related compound, differing by the presence of a fluorine atom and a methyl group on the pyridine ring.
Uniqueness
3-(5-Methylpyridin-2-yl)propiolic acid is unique due to the presence of both a pyridine ring and a propiolic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-(5-methylpyridin-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,1H3,(H,11,12) |
Clave InChI |
XQLYYSYOJRLDQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


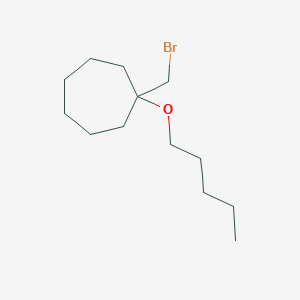
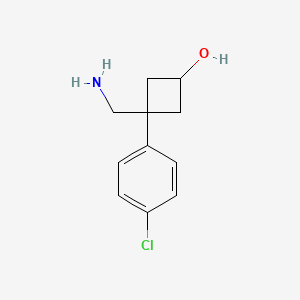
![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
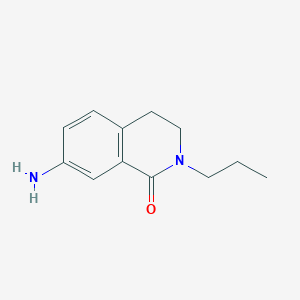

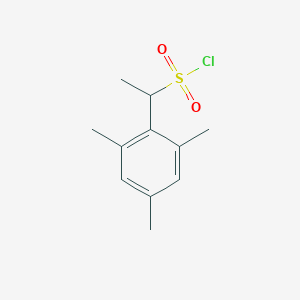
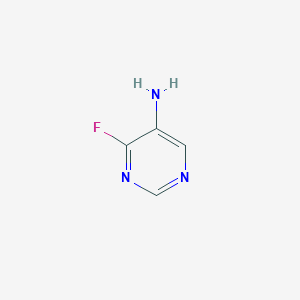
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
